2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene
Brand Name: Vulcanchem
CAS No.: 1404195-03-4
VCID: VC2725073
InChI: InChI=1S/C9H9ClF2O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3
SMILES: CC1=CC(=C(C=C1)C)OC(F)(F)Cl
Molecular Formula: C9H9ClF2O
Molecular Weight: 206.61 g/mol

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene

CAS No.: 1404195-03-4

Cat. No.: VC2725073

Molecular Formula: C9H9ClF2O

Molecular Weight: 206.61 g/mol

* For research use only. Not for human or veterinary use.

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene - 1404195-03-4

Specification

CAS No. 1404195-03-4
Molecular Formula C9H9ClF2O
Molecular Weight 206.61 g/mol
IUPAC Name 2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene
Standard InChI InChI=1S/C9H9ClF2O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3
Standard InChI Key XKLPUNBYFRPRQZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OC(F)(F)Cl
Canonical SMILES CC1=CC(=C(C=C1)C)OC(F)(F)Cl

Introduction

Structural Characteristics and Physical Properties

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is characterized by a benzene ring substituted with two methyl groups at positions 1 and 4, along with a chloro(difluoro)methoxy group at position 2. This arrangement creates a molecule with unique electron distribution and chemical behavior.

Molecular Identity

The compound is uniquely identified through various chemical nomenclature systems and properties as detailed in the table below:

ParameterValue
CAS Registry Number1404195-03-4
Molecular FormulaC9H9ClF2O
Molecular Weight206.61 g/mol
IUPAC Name2-[chloro(difluoro)methoxy]-1,4-dimethylbenzene
Standard InChIInChI=1S/C9H9ClF2O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3
Standard InChIKeyXKLPUNBYFRPRQZ-UHFFFAOYSA-N
SMILES NotationCC1=CC(=C(C=C1)C)OC(F)(F)Cl

The compound features a chloro(difluoro)methoxy group (-OCF2Cl) attached to the benzene ring, which significantly influences its chemical properties and potential applications. The presence of two methyl groups at positions 1 and 4 further modifies the electron density distribution across the aromatic system, affecting its reactivity patterns.

Physical Properties

While specific data on physical properties for this exact compound is limited in the literature, we can infer several characteristics based on structurally similar compounds. Halogenated aromatic compounds typically exhibit the following properties:

  • Appearance: Likely a colorless transparent liquid at room temperature

  • Boiling Point: Estimated to be above 60°C at reduced pressure (10mmHg) based on similar compounds

  • Solubility: Likely soluble in organic solvents such as dichloromethane, THF, and acetonitrile, but poorly soluble in water

  • Stability: Generally stable under normal temperature and pressure conditions, though sensitive to strong oxidizing agents

These properties are consistent with the general behavior of halogenated methoxybenzene derivatives documented in chemical databases .

Chemical Reactivity and Reaction Mechanisms

The chemical behavior of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is influenced by both its aromatic character and the unique electronic effects of its substituents.

Functional Group Reactivity

The compound contains several reactive sites that can participate in various chemical transformations:

  • The chloro(difluoro)methoxy group (-OCF2Cl) may undergo nucleophilic substitution reactions, particularly at the carbon-chlorine bond

  • The aromatic ring can participate in electrophilic aromatic substitution reactions, though the rate and regioselectivity would be influenced by the existing substituents

  • The methyl groups can undergo oxidation or radical-mediated functionalization

  • The ether linkage between the benzene ring and the chloro(difluoro)methyl group may be susceptible to cleavage under strongly acidic conditions

These reactive sites provide multiple opportunities for derivatization and further synthetic transformations.

Mechanism of Action

The mechanism of action for halogenated methoxy compounds often involves their ability to form strong bonds with molecular targets through halogen bonding interactions. The presence of fluorine atoms in the chloro(difluoro)methoxy group enhances the compound's binding affinity and selectivity for certain molecular targets.

The fluorine atoms contribute to increased lipophilicity and membrane permeability, while also influencing the electronic distribution across the molecule. These properties can be valuable in the design of compounds intended to interact with specific biological receptors or catalytic sites.

Applications and Research Significance

2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene represents a class of compounds with potential applications across multiple fields, including organic synthesis, medicinal chemistry, and materials science.

Synthetic Building Block

The compound can serve as a valuable intermediate in the synthesis of more complex molecules. The presence of the chloro(difluoro)methoxy group provides a handle for further functionalization, while the dimethyl-substituted benzene ring offers opportunities for selective transformations at specific positions.

These characteristics make the compound potentially useful in constructing libraries of related compounds for structure-activity relationship studies in pharmaceutical research or for developing novel materials with specific properties.

Structural Comparison with Related Compounds

Understanding the structural relationships between 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene and similar compounds provides insights into structure-property relationships and potential applications.

Comparative Analysis of Analogous Compounds

The table below presents a comparison of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightDistinctive Features
2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene1404195-03-4C9H9ClF2O206.61 g/molDimethyl groups at positions 1 and 4
2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene1404194-47-3C9H9ClF2O206.61 g/molDimethyl groups at positions 1 and 3
4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene1404194-07-5C8H6ClF3O210.58 g/molContains fluoro and methyl groups
2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene1404195-08-9C7H3ClF4O212.54 g/molContains difluoro substituents
1-Chloro-4-methoxy-2,3-dimethylbenzene14804-26-3C9H11ClO170.63 g/molContains methoxy instead of chloro(difluoro)methoxy

This comparative analysis reveals that subtle changes in substituent positions and types can significantly influence the chemical properties and potential applications of these compounds .

Structure-Property Relationships

The positioning of substituents on the benzene ring affects the electron distribution, which in turn influences properties such as:

  • Reactivity patterns in chemical transformations

  • Binding affinity to specific molecular targets

  • Physical properties such as melting point, boiling point, and solubility

  • Metabolic stability and pharmacokinetic behavior (for compounds with biological applications)

For instance, the presence of fluorine atoms in 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene is likely to enhance its lipophilicity and metabolic stability compared to non-fluorinated analogues . Similarly, the positioning of the methyl groups at the 1 and 4 positions (para to each other) would influence the electronic distribution differently than in the 1,3-dimethyl isomer .

Analytical Characterization Techniques

Proper identification and characterization of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene require specialized analytical techniques that provide structural confirmation and purity assessment.

Spectroscopic Methods

Several spectroscopic techniques are essential for the structural elucidation and characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR would typically show signals for aromatic protons (around δ 6.7-7.3 ppm) and methyl protons (around δ 2.0-2.4 ppm)

    • ¹⁹F-NMR would be valuable for confirming the difluoro substitution

    • ¹³C-NMR would provide information about the carbon framework

  • Mass Spectrometry:

    • Characteristic fragmentation patterns, including loss of chlorine or fluorine

    • Molecular ion peak at m/z 206

  • Infrared Spectroscopy:

    • Characteristic absorption bands for C-F stretching (1000-1400 cm⁻¹)

    • C-O stretching vibrations (1050-1150 cm⁻¹)

    • Aromatic C-H stretching (3000-3100 cm⁻¹)

Chromatographic Analysis

Chromatographic techniques provide valuable information about the compound's purity and can be used for separation and purification:

  • High-Performance Liquid Chromatography (HPLC):

    • Useful for determining purity percentages

    • Retention time data for identification

  • Gas Chromatography (GC):

    • Kovats' retention indices on different column types

    • Particularly valuable for volatile compounds

  • Thin-Layer Chromatography (TLC):

    • Rapid screening for reaction monitoring

    • Rf values in various solvent systems

These analytical techniques, when used in combination, provide comprehensive characterization of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene and help ensure its identity and purity for research applications .

Industrial and Research Considerations

The production and utilization of 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene in research and industrial settings present specific considerations regarding scalability, handling, and safety.

Industrial Production Considerations

If scaled to industrial production, several factors would need to be addressed:

  • Reaction efficiency and yield optimization

  • Solvent selection for environmental sustainability

  • Catalyst recovery and recycling

  • Purification methods suitable for large-scale operations

  • Cost-effectiveness of starting materials and reagents

These considerations are particularly important for specialty chemicals like 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene, which may require precise control of reaction conditions to ensure product quality and consistency.

Research Applications and Future Directions

Current research trends suggest several promising directions for compounds like 2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene:

  • Development as building blocks for pharmaceutical candidates

  • Exploration as components in advanced materials with specific properties

  • Investigation of structure-activity relationships in biological systems

  • Application in catalytic systems where fluorinated compounds show particular efficacy

The compound's unique structural features, particularly the combination of the chloro(difluoro)methoxy group with the dimethylated benzene ring, provide opportunities for exploring novel chemical space in various research domains.

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